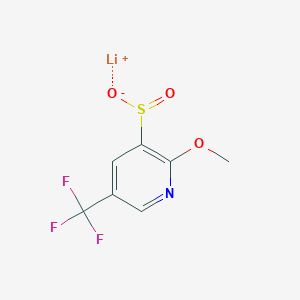
lithium(1+) ion 2-methoxy-5-(trifluoromethyl)pyridine-3-sulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) ion 2-methoxy-5-(trifluoromethyl)pyridine-3-sulfinate is a chemical compound with the molecular formula C7H6F3NO3SLi It is a lithium salt of a sulfinic acid derivative, characterized by the presence of a trifluoromethyl group and a methoxy group attached to a pyridine ring
准备方法
The synthesis of lithium(1+) ion 2-methoxy-5-(trifluoromethyl)pyridine-3-sulfinate typically involves the reaction of 2-methoxy-5-(trifluoromethyl)pyridine-3-sulfinic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired lithium salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to achieve high purity levels .
化学反应分析
Lithium(1+) ion 2-methoxy-5-(trifluoromethyl)pyridine-3-sulfinate can undergo various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form sulfides or other reduced forms.
Substitution: The trifluoromethyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
科学研究应用
Lithium(1+) ion 2-methoxy-5-(trifluoromethyl)pyridine-3-sulfinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonic acid derivatives and other functionalized compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways involving sulfinic acid derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
作用机制
The mechanism of action of lithium(1+) ion 2-methoxy-5-(trifluoromethyl)pyridine-3-sulfinate involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its sulfinic acid group can participate in redox reactions, while the trifluoromethyl and methoxy groups can influence its reactivity and interactions with other molecules. The precise molecular targets and pathways involved are subject to ongoing research .
相似化合物的比较
Lithium(1+) ion 2-methoxy-5-(trifluoromethyl)pyridine-3-sulfinate can be compared with other similar compounds, such as:
Lithium 2-methoxy-5-(trifluoromethyl)pyridine-3-sulfonate: This compound has a sulfonic acid group instead of a sulfinic acid group, leading to different chemical properties and reactivity.
Lithium 2-methoxy-5-(trifluoromethyl)pyridine-3-thiolate: This compound has a thiolate group, which can participate in different types of chemical reactions compared to the sulfinic acid derivative.
Lithium 2-methoxy-5-(trifluoromethyl)pyridine-3-carboxylate: This compound has a carboxylate group, which affects its acidity and reactivity in different ways.
属性
IUPAC Name |
lithium;2-methoxy-5-(trifluoromethyl)pyridine-3-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO3S.Li/c1-14-6-5(15(12)13)2-4(3-11-6)7(8,9)10;/h2-3H,1H3,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBITYIAHCQBQR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COC1=C(C=C(C=N1)C(F)(F)F)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3LiNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
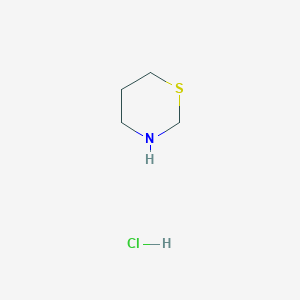
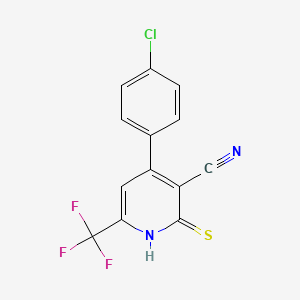
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-nitrobenzamide](/img/structure/B2967167.png)
![1-Benzyl-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea](/img/structure/B2967168.png)
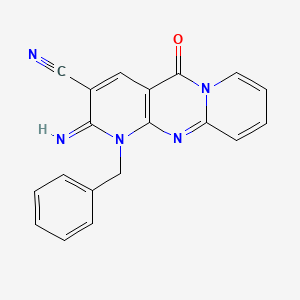
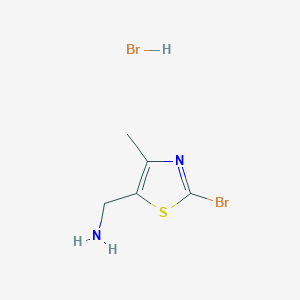
![3-methoxy-1-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2967171.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B2967173.png)
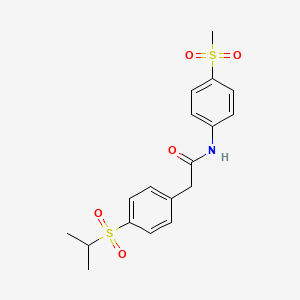

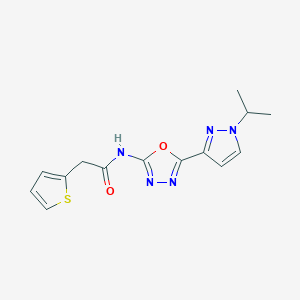
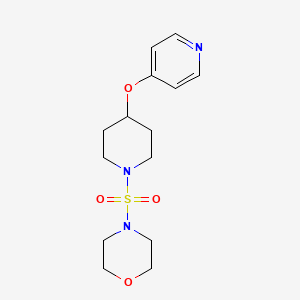
![N-(5-chloro-2-methoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2967186.png)
![2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2967187.png)
